![molecular formula C16H20N4S B3835259 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3835259.png)
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and primates. In
Mechanism of Action
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in astrocytes and dopaminergic neurons. MPP+ is then transported into dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism is characterized by a decrease in dopamine levels in the striatum, as well as a loss of dopaminergic neurons in the substantia nigra. This leads to motor deficits such as tremors, rigidity, and bradykinesia. Additionally, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has been shown to induce inflammation and oxidative stress in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has several advantages as a research tool for Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathophysiology of the disease. Additionally, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism can be induced in animal models, particularly primates, which share many similarities with humans in terms of brain anatomy and function. However, there are also limitations to using 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine as a research tool. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism may not fully replicate the complex pathophysiology of Parkinson's disease, and there may be species differences in the response to 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine.
Future Directions
There are several future directions for 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine research. One area of focus is the development of neuroprotective strategies to prevent the loss of dopaminergic neurons in response to 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine. Additionally, there is interest in using 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism as a model for testing potential therapeutic interventions for Parkinson's disease. Finally, there is ongoing research into the mechanisms underlying 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced neurotoxicity, with the goal of identifying novel targets for therapeutic intervention.
Conclusion:
In conclusion, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine is a widely studied neurotoxin that has been used as a research tool to study the pathophysiology of Parkinson's disease. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine selectively damages dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans and primates. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism has several advantages as a research tool, but there are also limitations to its use. Ongoing research into 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced neurotoxicity and potential therapeutic interventions may lead to new insights into the treatment of Parkinson's disease.
Scientific Research Applications
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has been widely used as a research tool to study the pathophysiology of Parkinson's disease. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and subsequent motor deficits. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism has been extensively studied in animal models, particularly in primates, to understand the underlying mechanisms of the disease and to test potential therapeutic interventions.
properties
IUPAC Name |
2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-21-15-5-3-14(4-6-15)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJBWJURNAGLEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263428 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.